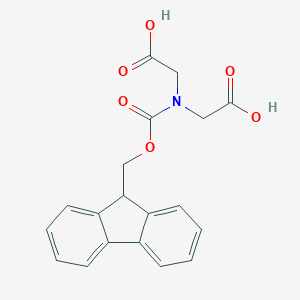

Fmoc-iminodiacetic acid

概要

説明

Fmoc-iminodiacetic acid (CAS 112918-82-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of iminodiacetic acid (IDA), widely used in peptide synthesis and crosslinking applications. The Fmoc group serves as a temporary protective group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). Its structure features two carboxylic acid groups and a tertiary amine, making it a versatile chelating agent and crosslinker. Notably, it is employed in protocols for synthesizing isotopically labeled crosslinkers for mass spectrometry-based studies of protein-protein interactions .

準備方法

Synthetic Routes and Reaction Conditions: N-Fmoc-iminodiacetic acid can be synthesized through various methods. One common method involves the reaction of iminodiacetic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction typically takes place in an aqueous dioxane solution. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of N-Fmoc-iminodiacetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

化学反応の分析

Fmoc Deprotection Mechanism

Fmoc-iminodiacetic acid undergoes base-mediated cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group, critical for stepwise peptide synthesis. The reaction proceeds via a two-step mechanism:

-

Base abstraction of the acidic proton at the 9-position of the fluorene ring.

-

β-Elimination to release dibenzofulvene (DBF), which reacts with secondary amines (e.g., piperidine) to form stable adducts .

Key Data:

| Deprotection Reagent | Half-Life (t<sub>1/2</sub>) | Conditions |

|---|---|---|

| 20% piperidine | 6 seconds | DMF, RT |

| 50% morpholine | 1 minute | DMF, RT |

| 50% DIEA | 10 hours | DMF, RT |

Secondary amines like piperidine are preferred due to their rapid kinetics and ability to trap DBF .

Metal Chelation Reactions

The iminodiacetic acid (IDA) moiety forms stable complexes with transition metals, enabling applications in catalysis and chromatography:

-

Coordination Modes : Binds metals (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>, Zn<sup>2+</sup>) via two carboxylate groups and the tertiary amine .

-

Complex Stability : Copper(II) complexes show stability constants (log K) >10 in aqueous methanol .

Peptide Coupling Reactions

This compound serves as a bifunctional linker in SPPS:

Example Protocol:

-

Resin Swelling : CH<sub>2</sub>Cl<sub>2</sub>/DMF (1:1).

-

Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min).

-

Coupling : this compound (4 equiv), HCTU (3.8 equiv), DIEA (8 equiv) in DMF (30 min) .

Hydrolysis Reactions

The IDA ester bonds are selectively cleaved under basic or acidic conditions:

-

Alkaline Hydrolysis : Cleavage at pH >13 yields free carboxylic acids .

-

Acid Stability : Stable in TFA (<30% v/v), making it compatible with Boc chemistry .

Stability and Side Reactions

科学的研究の応用

Peptide Synthesis

Fmoc-IDA as a Protecting Group

Fmoc-IDA serves as a protecting group for amino acids during peptide synthesis. This allows chemists to selectively modify specific sites on peptides without affecting others. The Fmoc (9-fluorenylmethoxycarbonyl) group can be easily removed under basic conditions, facilitating the stepwise assembly of peptides.

Case Study: Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-IDA has been utilized to create peptide-metal complex conjugates. For example, researchers employed Fmoc-IDA to synthesize technetium-labeled peptides, optimizing receptor binding affinity and biodistribution for imaging applications .

Drug Development

Facilitating Bioactive Molecule Attachment

Fmoc-IDA is instrumental in the design of drug candidates, particularly targeted therapies. Its ability to facilitate the attachment of bioactive molecules to peptides enhances the therapeutic potential of these compounds.

Example: Targeted Therapies

In drug development, Fmoc-IDA has been used to create peptide-drug conjugates that selectively target specific cells or tissues, improving the efficacy and reducing side effects of therapeutic agents .

Bioconjugation

Linking Proteins with Biomolecules

Fmoc-IDA plays a crucial role in bioconjugation processes, enabling the linkage of proteins with various biomolecules such as drugs, dyes, or other proteins. This is essential for developing effective diagnostics and therapeutics.

Application in Diagnostics

For instance, Fmoc-IDA has been employed to create bioconjugates that can be used in diagnostic assays for disease detection by enhancing the specificity and sensitivity of detection methods .

Analytical Chemistry

Enhancing Chromatography and Mass Spectrometry

In analytical chemistry, Fmoc-IDA is utilized in chromatography and mass spectrometry for analyzing complex mixtures. Its properties enhance the separation and identification of compounds.

Data Table: Applications in Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| Chromatography | Separation of peptide mixtures | |

| Mass Spectrometry | Identification of modified peptides |

Research in Molecular Biology

Studying Protein Interactions

Fmoc-IDA aids researchers in studying protein interactions and functions by allowing the creation of modified proteins for various biological assays.

Example: Crosslinking Studies

In molecular biology research, Fmoc-IDA has been utilized to develop isotopomeric crosslinkers that facilitate the study of protein-protein interactions through crosslinking methods .

作用機序

The mechanism of action of N-Fmoc-iminodiacetic acid involves the acylation of glycine residues with free N- and C-termini . The Fmoc group acts as a protecting group for the amine group, allowing for selective reactions to occur. The deprotection of the Fmoc group is achieved using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

類似化合物との比較

Structural and Functional Features

The following table summarizes key structural and functional differences between Fmoc-iminodiacetic acid and related Fmoc-protected compounds:

Research Findings and Limitations

生物活性

Fmoc-iminodiacetic acid (Fmoc-IDA) is a derivative of iminodiacetic acid (IDA) that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. Its biological activity is primarily attributed to its role as a chelating agent and its applications in peptide synthesis. This article explores the biological activities of Fmoc-IDA, including its antimicrobial properties, use in drug delivery systems, and potential therapeutic applications.

Fmoc-IDA is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group attached to the iminodiacetic acid moiety. This structure enhances its stability and solubility, making it suitable for various biochemical applications. The chemical formula for Fmoc-IDA is CHNO, and it has a molecular weight of approximately 288.30 g/mol.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc conjugated amino acids, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Study Findings : In a study published in PubMed, researchers demonstrated that formulations combining Fmoc-phenylalanine (Fmoc-F) with aztreonam (AZT) exhibited enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The combination resulted in reduced bacterial load in mouse models of wound infections, suggesting a synergistic effect that could be leveraged for better management of bacterial infections .

Table 1: Antimicrobial Efficacy of Fmoc-IDA Combinations

| Combination | Target Bacteria | Efficacy |

|---|---|---|

| Fmoc-F + Aztreonam | MRSA | High |

| Fmoc-F + Aztreonam | Pseudomonas aeruginosa | Moderate |

3. Role in Peptide Synthesis

Fmoc-IDA is extensively used as a solid-phase support in peptide synthesis due to its ability to form stable linkages with amino acids. The iminodiacetic acid backbone allows for selective cleavage under specific conditions, facilitating the release of peptides without compromising their integrity.

- Mechanism : The cleavage mechanism involves nucleophilic attack on ester bonds formed between Fmoc-IDA and amino acids. This reaction can be controlled by adjusting pH levels, which influences the nucleophilicity of the attacking species .

Table 2: Cleavage Conditions for Fmoc-IDA Linkers

| pH Level | Cleavage Type | Reaction Rate |

|---|---|---|

| >7 | Internal Nucleophile | Fast |

| <6 | External Nucleophile | Slow |

4. Applications in Drug Delivery

The chelating properties of Fmoc-IDA allow it to bind transition metals effectively, which can be utilized in drug delivery systems to target specific tissues or cells.

- Case Study : A study demonstrated the use of metal-Fmoc-IDA complexes in targeted drug delivery, where metal ions were used to enhance the localization of therapeutic agents within cancerous tissues. This approach not only improved drug efficacy but also minimized systemic toxicity .

5. Conclusion

This compound is a versatile compound with significant biological activity, particularly in antimicrobial applications and peptide synthesis. Its unique chemical structure allows it to function effectively as a chelating agent and as part of drug delivery systems. Ongoing research continues to uncover new applications and mechanisms of action, suggesting that Fmoc-IDA may play an increasingly important role in biomedical science.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing crosslinkers using Fmoc-iminodiacetic acid?

Fmoc-IDA is utilized in asymmetric crosslinker synthesis via solid-phase peptide synthesis (SPPS). Key steps include:

- Activation : Mix Fmoc-IDA with coupling agents like TCFH and DIEA in dry DMF.

- Resin Loading : Attach isotopically labeled glycine to a 2-chlorotrityl chloride resin, followed by Fmoc deprotection.

- Crosslinker Assembly : Couple activated Fmoc-IDA derivatives to the resin using PyBOP/HOBt, followed by cleavage with 1% TFA/DCM.

- Purification : Precipitation in ether yields the final product (68% yield, 90% purity) .

Q. How can Fmoc-IDA be used to protect amines in peptide synthesis?

Fmoc-IDA acts as a bifunctional spacer, enabling orthogonal protection strategies:

- Amine Protection : React primary/secondary amines with Fmoc-Cl in basic conditions (e.g., DIEA/DMF) to form stable carbamate linkages.

- Deprotection : Use 20% piperidine in DMF to cleave the Fmoc group while preserving the IDA backbone. This is critical for sequential peptide elongation .

Q. What analytical methods validate Fmoc-IDA incorporation in peptides?

- Capillary Zone Electrophoresis (CZE) : Use 50 mM IDA (pI 2.23) with 6–8 M urea for high-resolution peptide mapping. This method resolves peptides ≤6 kDa with minimal wall interactions .

- Mass Spectrometry (MS) : HCD fragmentation on Orbitrap systems identifies crosslinked peptides. Comet/PEAKS software analyzes isotopic labeling (e.g., 13C/15N) to confirm Fmoc-IDA incorporation .

Advanced Research Questions

Q. How does Fmoc-IDA improve crosslinking efficiency in protein interaction studies?

Fmoc-IDA-based crosslinkers (e.g., ICL-1) enable:

- Isotopic Encoding : 13C/15N labels enhance MS detection sensitivity for low-abundance crosslinks.

- Controlled Reactivity : Activation with TSTU ensures site-specific coupling to lysine or N-termini, reducing nonspecific binding.

- Quantitative Analysis : Optimize crosslinker concentration (2–5 mM) and reaction time (1–3 hrs) to balance yield and specificity .

Q. What structural insights can be gained from Fmoc-IDA metal complexes?

Fmoc-IDA forms stable Cu(II)/Ni(II) complexes via its carboxylate and amine groups. Key applications:

- Supramolecular Assembly : Lone-pair···π interactions between aromatic Fmoc groups and metal-coordinated IDA stabilize 2D frameworks.

- Hirshfeld Analysis : Quantifies intermolecular interactions (N–H···O, O–H···O) to predict crystal packing behavior .

Q. How should researchers address contradictions in crosslinking data?

- Purity vs. Yield : If low yield (e.g., <70%) conflicts with high purity (>90%), verify resin loading efficiency via UV-Vis (Fmoc quantification at 301 nm) .

- False Positives in MS : Use isotopic labeling to distinguish crosslinks from dead-end products. Validate with negative controls (no crosslinker) .

Q. What strategies optimize Fmoc-IDA solubility in organic-aqueous systems?

- Co-Solvents : Use 10% trifluoroethanol (TFE) in IDA buffers to solubilize hydrophobic Fmoc groups without precipitation .

- Urea Denaturation : 6–8 M urea in CZE buffers disrupts peptide aggregation, enhancing resolution .

Q. Methodological Considerations

Q. How to troubleshoot low coupling efficiency in Fmoc-IDA SPPS?

- Activation Check : Ensure fresh coupling agents (e.g., PyBOP) and DIEA (2–3 eq) are used to prevent incomplete Fmoc-IDA activation.

- Resin Swelling : Pre-swell resins in DMF for 30 min to enhance accessibility .

Q. What are the limitations of IDA-based buffers in peptide analysis?

- pH Sensitivity : IDA buffers (pH 2.23) may hydrolyze acid-labile peptides. Verify stability via time-course MS analysis.

- Matrix Effects : High urea concentrations (>8 M) can suppress MS ionization; dilute samples post-electrophoresis .

Q. Data Interpretation and Reproducibility

Q. How to ensure reproducibility in Fmoc-IDA crosslinking experiments?

- Standardized Protocols : Document resin batch, DIEA purity, and TFA cleavage time.

- Triplicate Runs : Perform three biological replicates with ≥50 cells/sample to account for variability .

- Open Data : Share raw MS files (mzXML) and search parameters via repositories like PRIDE .

特性

IUPAC Name |

2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHILYINDTUUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112918-82-8 | |

| Record name | N-Fmoc-iminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。